molecular formula C14H10N4O B1480175 2-(Azidomethyl)-5-(naphthalen-2-yl)oxazole CAS No. 2098112-61-7

2-(Azidomethyl)-5-(naphthalen-2-yl)oxazole

Cat. No.: B1480175
CAS No.: 2098112-61-7
M. Wt: 250.25 g/mol
InChI Key: JBZZHZBKANRQGW-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(naphthalen-2-yl)oxazole, also known as 2-AMNO, is a heterocyclic organic compound that is used in the synthesis of novel organic compounds. It is a versatile building block for the synthesis of a variety of heterocyclic compounds, including those with pharmaceutical and biological applications. It has become a widely used reagent in the field of organic synthesis due to its relatively low cost and wide availability.

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • 2-(Azidomethyl)-5-(naphthalen-2-yl)oxazole and its derivatives are utilized in medicinal chemistry, particularly in the synthesis of anticancer agents. For instance, Dhuda et al. (2021) demonstrated the synthesis of various triazole-1-yl-substituted phenyl acetamides using a click chemistry-based approach, showing significant cytotoxic potential against various cancer cell lines, such as CNS, melanoma, and breast cancer (Dhuda et al., 2021).

Use in Heterocyclic Chemistry

  • In the realm of heterocyclic chemistry, this compound is used for synthesizing novel compounds. Osyanin et al. (2012) synthesized naphtho[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazines, demonstrating the compound's versatility in creating new heterocyclic systems (Osyanin et al., 2012).

Fluorescence and Photophysical Studies

  • The compound has been studied for its fluorescent properties. Phatangare et al. (2013) synthesized fluorescent naphtho[1,2-d][1,3]oxazole derivatives, which showed promising results in photophysical property studies and antimicrobial activity (Phatangare et al., 2013).

Antimicrobial and Anticancer Studies

  • The compound and its derivatives are explored for their antimicrobial and anticancer properties. For example, Gouhar and Raafat (2015) synthesized derivatives of naphtho[1,2-d]oxazole and evaluated their potential as anticancer agents (Gouhar & Raafat, 2015).

Molecular Docking and Drug Discovery

  • It's involved in molecular docking studies for drug discovery. Spanò et al. (2019) highlighted the importance of oxazole derivatives in drug development, particularly in creating antimitotic agents with efficacy against multiple cancer cell lines (Spanò et al., 2019).

Structural and Crystallographic Analysis

  • Structural and crystallographic studies of naphthalen-2-yl oxazole derivatives are conducted to understand their properties and potential applications. Gündoğdu et al. (2011) focused on the crystal structure of such compounds, revealing insights into their molecular interactions and stability (Gündoğdu et al., 2011).

Application in Polymer Synthesis

  • The compound is utilized in the synthesis of polymers with specific properties. Jin et al. (2008) synthesized polymers containing triazole and naphthalene rings, demonstrating controlled characteristics and potential applications in material science (Jin et al., 2008).

Properties

IUPAC Name

2-(azidomethyl)-5-naphthalen-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c15-18-17-9-14-16-8-13(19-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZZHZBKANRQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN=C(O3)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azidomethyl)-5-(naphthalen-2-yl)oxazole
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2-(Azidomethyl)-5-(naphthalen-2-yl)oxazole
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2-(Azidomethyl)-5-(naphthalen-2-yl)oxazole
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Reactant of Route 6
2-(Azidomethyl)-5-(naphthalen-2-yl)oxazole

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